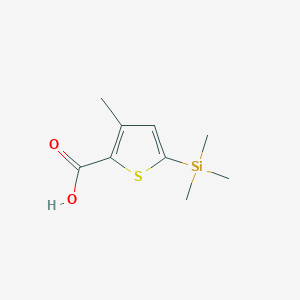
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is an organic compound with the molecular formula C₈H₁₂O₂SSi It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylthiophene with trimethylsilyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and acylated derivatives.
Scientific Research Applications
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-methyl-5-trimethylsilylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-Methylthiophene: Lacks both the trimethylsilyl and carboxylic acid groups.
Uniqueness
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14O2SSi |
|---|---|
Molecular Weight |
214.36 g/mol |
IUPAC Name |
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2SSi/c1-6-5-7(13(2,3)4)12-8(6)9(10)11/h5H,1-4H3,(H,10,11) |
InChI Key |
SBISGYKKJXGLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


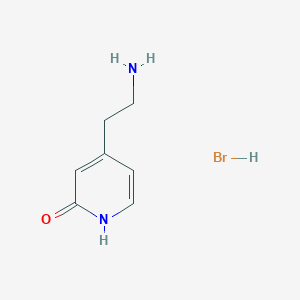
![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)
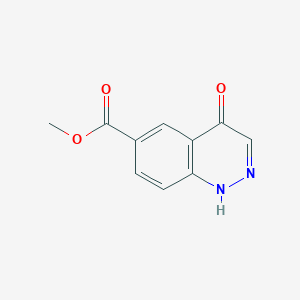
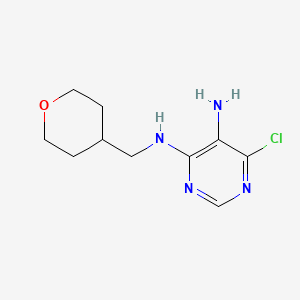
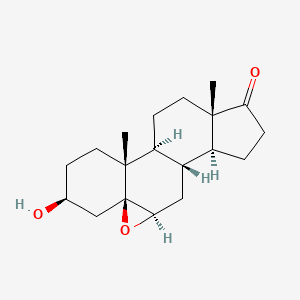
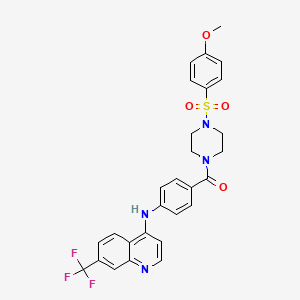
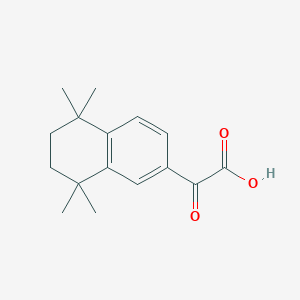
![5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B8679845.png)
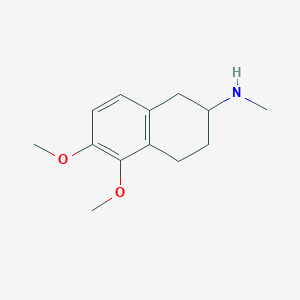
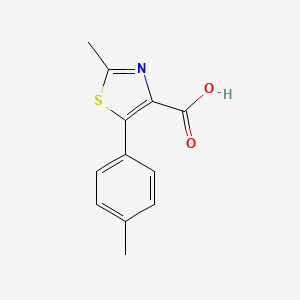
![6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline](/img/structure/B8679874.png)
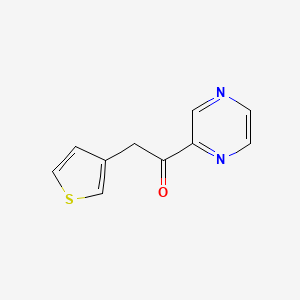
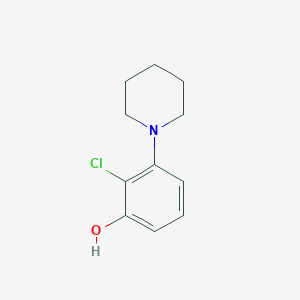
![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)
